ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate
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Overview
Description
Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate is a complex organic compound that features a pyrimidine and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate involves multiple steps. One common method includes the condensation of β-dicarbonyl compounds with amines under microwave irradiation . This method is advantageous due to its efficiency and the moderate yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate has several applications in scientific research:
Chemistry: Used as a reagent for synthesizing novel bioactive pyrimidine derivatives.
Medicine: Investigated for its potential as an anticancer and antiviral agent due to its structural similarity to other bioactive compounds.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate involves its interaction with specific molecular targets. The pyrimidine and indole moieties allow it to bind to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
Uniqueness
Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate is unique due to its specific combination of pyrimidine and indole structures, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H26N6O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C21H26N6O3/c1-5-30-21(28)27-19(26-20-24-13(2)10-14(3)25-20)22-9-8-15-12-23-18-7-6-16(29-4)11-17(15)18/h6-7,10-12,23H,5,8-9H2,1-4H3,(H2,22,24,25,26,27,28) |
InChI Key |
CNZVFKLBPLRJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=NCCC1=CNC2=C1C=C(C=C2)OC)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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